Cas no 2172161-71-4 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidooxolane-3-carboxylic acid)

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidooxolane-3-carboxylic acid structure
2172161-71-4 structure
Product name:4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidooxolane-3-carboxylic acid
CAS No:2172161-71-4
MF:C24H26N2O6
Molecular Weight:438.473046779633
CID:6167103
PubChem ID:165879236

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidooxolane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidooxolane-3-carboxylic acid
    • EN300-1503373
    • 2172161-71-4
    • 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]oxolane-3-carboxylic acid
    • インチ: 1S/C24H26N2O6/c1-26(21-14-31-12-20(21)23(28)29)22(27)10-11-25-24(30)32-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-21H,10-14H2,1H3,(H,25,30)(H,28,29)
    • InChIKey: ZQALUWWMTBCJAI-UHFFFAOYSA-N
    • SMILES: O1CC(C(=O)O)C(C1)N(C)C(CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • 精确分子量: 438.17908655g/mol
  • 同位素质量: 438.17908655g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 678
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 1.7

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidooxolane-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1503373-50mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]oxolane-3-carboxylic acid
2172161-71-4
50mg
$647.0 2023-09-27
Enamine
EN300-1503373-5.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]oxolane-3-carboxylic acid
2172161-71-4
5g
$9769.0 2023-05-26
Enamine
EN300-1503373-10.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]oxolane-3-carboxylic acid
2172161-71-4
10g
$14487.0 2023-05-26
Enamine
EN300-1503373-0.1g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]oxolane-3-carboxylic acid
2172161-71-4
0.1g
$2963.0 2023-05-26
Enamine
EN300-1503373-2.5g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]oxolane-3-carboxylic acid
2172161-71-4
2.5g
$6602.0 2023-05-26
Enamine
EN300-1503373-250mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]oxolane-3-carboxylic acid
2172161-71-4
250mg
$708.0 2023-09-27
Enamine
EN300-1503373-500mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]oxolane-3-carboxylic acid
2172161-71-4
500mg
$739.0 2023-09-27
Enamine
EN300-1503373-0.25g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]oxolane-3-carboxylic acid
2172161-71-4
0.25g
$3099.0 2023-05-26
Enamine
EN300-1503373-0.5g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]oxolane-3-carboxylic acid
2172161-71-4
0.5g
$3233.0 2023-05-26
Enamine
EN300-1503373-1.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]oxolane-3-carboxylic acid
2172161-71-4
1g
$3368.0 2023-05-26

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidooxolane-3-carboxylic acid 関連文献

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidooxolane-3-carboxylic acidに関する追加情報

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidooxolane-3-carboxylic acid (CAS No. 2172161-71-4): A Comprehensive Overview

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidooxolane-3-carboxylic acid (CAS No. 2172161-71-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, Fmoc-Proline Derivative, is a key intermediate in the synthesis of various bioactive molecules and therapeutic agents. Its unique structural features and functional groups make it a valuable building block in the development of novel drugs and biomolecules.

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a widely used reagent in peptide synthesis due to its ease of removal under mild conditions and its stability under a variety of reaction conditions. The presence of this group in the Fmoc-Proline Derivative ensures that the amino functionality remains protected during multi-step synthetic processes, allowing for precise control over the reactivity and selectivity of subsequent reactions.

The proline moiety, a cyclic secondary amine, is a key component of many biologically active peptides and proteins. Its unique conformational properties make it an important structural element in the design of peptidomimetics and other bioactive molecules. The combination of the Fmoc protecting group and the proline moiety in this compound provides a versatile platform for the synthesis of complex peptides and peptidomimetics with tailored biological activities.

Recent research has highlighted the potential applications of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidooxolane-3-carboxylic acid in various therapeutic areas. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and anti-cancer properties. The ability to fine-tune the structure of this compound through chemical modifications allows researchers to optimize its pharmacological profile for specific therapeutic targets.

In the context of drug discovery, the Fmoc-Proline Derivative has been used as a key intermediate in the synthesis of small molecule inhibitors targeting specific enzymes and receptors. These inhibitors have shown potential in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The high degree of functional group diversity and structural complexity offered by this compound makes it an attractive candidate for high-throughput screening campaigns and lead optimization efforts.

Moreover, the Fmoc-Proline Derivative has been employed in the development of prodrugs, which are biologically inactive compounds that are converted into their active forms within the body through metabolic processes. This approach can enhance the bioavailability, stability, and target specificity of therapeutic agents, thereby improving their overall efficacy and safety profiles.

The synthesis of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidooxolane-3-carboxylic acid typically involves several well-established chemical reactions, including nucleophilic substitution, amide formation, and esterification. The use of advanced synthetic techniques and catalysts has enabled researchers to achieve high yields and purity levels, making this compound readily available for large-scale production.

In addition to its applications in medicinal chemistry, 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidooxolane-3-carboxylic acid has also found use in materials science and nanotechnology. Its unique molecular architecture makes it suitable for the fabrication of functional materials with tunable properties, such as self-assembling supramolecular structures and stimuli-responsive polymers.

The safety profile of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidooxolane-3-carboxylic acid is an important consideration in its development and application. Extensive toxicological studies have been conducted to ensure that this compound is safe for use in both research settings and clinical applications. These studies have demonstrated that the compound exhibits low toxicity at relevant concentrations, making it a suitable candidate for further investigation.

In conclusion, 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidooxolane-3-carboxylic acid (CAS No. 2172161-71-4) is a versatile and valuable compound with a wide range of applications in medicinal chemistry, pharmaceutical research, materials science, and nanotechnology. Its unique structural features and functional groups make it an essential building block for the development of novel drugs and biomolecules with promising therapeutic potential.

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